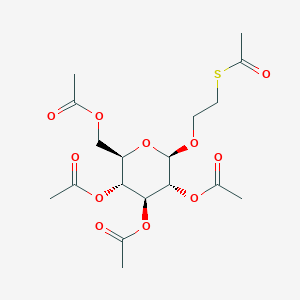

2-(アセチルチオ)エチル 2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシド

説明

Synthesis Analysis

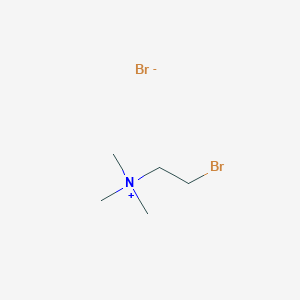

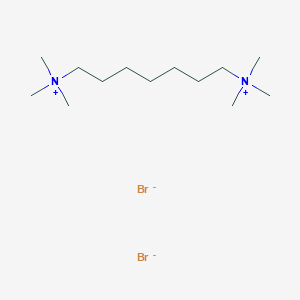

The synthesis of compounds related to 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside often involves multi-step chemical processes. For instance, derivatives of 1-thio-β-D-glucopyranoside and 1-thio-β-D-galactopyranoside have been synthesized through a scheme starting with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-aldopyranoses. These were generated from 2-S-(2,3,4,6-tetra-O-acetyl-β-D-aldopyranosyl)-2-thiopseudourea hydrobromides, followed by aminoethylation with ethylenimine and subsequent reactions (Lee & Lee, 1974).

Molecular Structure Analysis

The molecular structure of related compounds, such as O-ethyl and O-methyl N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiocarbamates, reveals that the hexopyranosyl ring adopts a 4C1 conformation with all substituents in equatorial positions. This conformation and the interactions between molecules, such as N-H⋯O hydrogen bonds, play a crucial role in the chemical behavior and reactivity of these compounds (Zhang et al., 2001).

Chemical Reactions and Properties

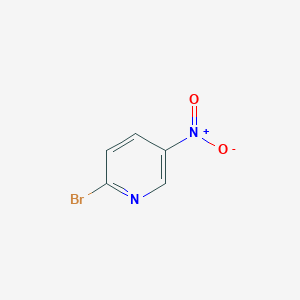

These compounds participate in various chemical reactions due to their functional groups. For example, derivatives have been used in the stereoselective synthesis of complex glycosides, demonstrating the utility of these structures in constructing more complex molecules. The specific chemical properties, such as reactivity of the acetyl and thioether groups, are essential for their role in synthetic chemistry (Crich & Bowers, 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The acetyl and thioether groups contribute to the solubility in organic solvents, which is crucial for their use in organic synthesis. The crystalline structure, often determined by X-ray crystallography, provides insights into the molecular conformation and intermolecular interactions (Turney et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the use of these compounds in synthesis. For example, the acetyl groups can be deacetylated under certain conditions, and the thioether can participate in displacement reactions, providing a versatile tool for chemical synthesis (Rowell, 1972).

科学的研究の応用

プロテオミクス研究

この化合物は、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。タンパク質は生体の重要な部分を構成し、多くの機能を担っているため、この分野は細胞生物学の理解に不可欠です。

医薬品合成の中間体

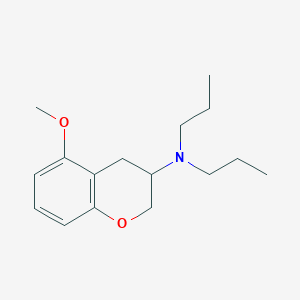

この化合物は、医薬品合成における中間体として役立ちます . 特に心臓病や糖尿病を標的とした新薬の開発において重要な役割を果たしています .

ガラクトシドの合成

本化合物は直接関係ないですが、類似の化合物であるエチル 2,3,4,6-テトラ-O-アセチル-β-D-ガラクトピラノシドは、ガラクトシドの合成で使用されます . ガラクトシドは、がん、心血管疾患、ウイルス感染症に関連する研究における薬剤開発において重要な用途があります .

バイオメディカル産業

別の類似の化合物、1,3,4,6-テトラ-O-アセチル-2-[[2-(アセチルチオ)アセチル]アミノ]-2-デオキシ-D-ガラクトピラノースは、バイオメディカル産業において中間体化合物として広く使用されています . 特に、様々なグリコシル化薬剤の合成に役立ちます .

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, it is known to exhibit a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.

将来の方向性

The compound and its related compounds have shown versatility in various fields of scientific research, from biochemistry and enzyme studies to material science and polymer chemistry. It is an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes . Therefore, it can be inferred that future directions may involve further exploration of its potential uses in these areas.

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQXAUNYBLARZ-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455623 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34044-34-3 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

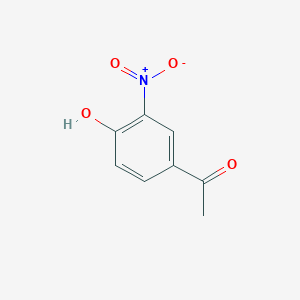

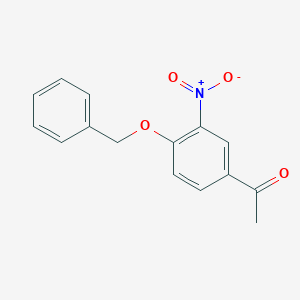

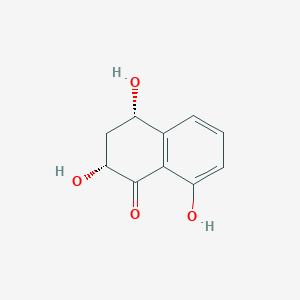

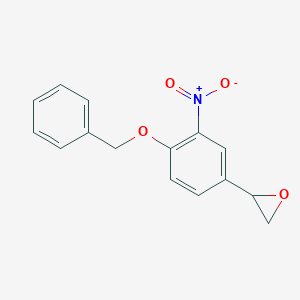

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)